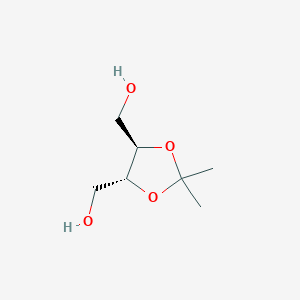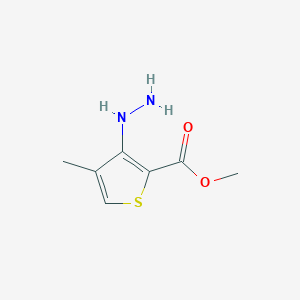
(-)-2,3-O-Isopropylidene-d-threitol
Overview
Description
(-)-2,3-O-Isopropylidene-d-threitol: is a chiral organic compound that is widely used in various chemical and biological research applications. It is a derivative of threitol, a sugar alcohol, and features an isopropylidene group that protects the hydroxyl groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-O-Isopropylidene-d-threitol typically involves the protection of the hydroxyl groups of d-threitol. One common method is the reaction of d-threitol with acetone in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene acetal.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-2,3-O-Isopropylidene-d-threitol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different reduced products, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where the isopropylidene group can be replaced with other protective groups or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol, typically at room temperature.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: (-)-2,3-O-Isopropylidene-d-threitol is used as a chiral building block in the synthesis of complex organic molecules. Its protected hydroxyl groups make it a versatile intermediate in various synthetic pathways.
Biology: In biological research, the compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the synthesis of chiral pharmaceuticals. Its ability to form stable derivatives makes it useful in the design of drug candidates with specific stereochemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.
Mechanism of Action
The mechanism of action of (-)-2,3-O-Isopropylidene-d-threitol involves its ability to act as a chiral building block and a protective group in chemical reactions. The isopropylidene group protects the hydroxyl groups from unwanted reactions, allowing for selective transformations at other sites of the molecule. This protection is crucial in multi-step synthetic processes where selective reactivity is required.
Comparison with Similar Compounds
2,3-O-Isopropylidene-d-glyceraldehyde: Another chiral compound with similar protective groups but different reactivity due to the presence of an aldehyde group.
1,25,6-Di-O-isopropylidene-d-mannitol: A compound with multiple isopropylidene groups, offering different protective capabilities and reactivity.
Uniqueness: (-)-2,3-O-Isopropylidene-d-threitol is unique due to its specific stereochemistry and the presence of the isopropylidene group, which provides selective protection to the hydroxyl groups. This selectivity is essential in complex synthetic pathways where control over reactivity is crucial.
Properties
IUPAC Name |
[(4R,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@H](O1)CO)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73346-74-4 | |
| Record name | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73346-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-(-)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of (-)-2,3-O-Isopropylidene-D-threitol in chemical synthesis?
A1: this compound serves as a versatile starting material for synthesizing various compounds. For instance, it's used in the preparation of:
- Lipopeptides: A novel linker derived from this compound facilitated the synthesis of a Vasoactive Intestinal Peptide (VIP)-lipopeptide for targeted drug delivery. []
- Chiral 1,4-dihydropyridines: This compound was crucial in resolving the enantiomers of 6-phenyl-4-phenylethynyl-1,4-dihydropyridine derivatives, potent and selective A(3) adenosine receptor antagonists. []
- 1-Deoxy-D-xylulose and its 5-phosphate: These compounds, substrates for essential biosynthetic pathways, were synthesized using this compound as a starting point. []
- Linear polyurethanes: this compound, specifically its 2,3-acetalized form, was used to synthesize novel linear polyurethanes, providing insights into their properties and potential applications. []
Q2: How does the chirality of this compound impact its applications?
A2: The inherent chirality of this compound is paramount in synthesizing other chiral molecules. This is especially important in:
- Drug development: As demonstrated with the A(3) adenosine receptor antagonists, specific enantiomers often exhibit different pharmacological profiles. This compound enables the synthesis and isolation of pure enantiomers, crucial for developing safer and more effective drugs. []
- Asymmetric catalysis: Chiral P-alkene ligands derived from this compound were complexed with Rhodium to create catalysts for asymmetric 1,4 additions to enones, highlighting its utility in enantioselective synthesis. []
Q3: Beyond the examples provided, are there other notable reactions or syntheses involving this compound?
A3: Yes, the research highlights several other key applications:
- Total Synthesis of (-)-Agelastatin A: this compound was pivotal in an enantioselective total synthesis of (-)-agelastatin A, a compound with potential medicinal properties. []
- Synthesis of Chiral Phosphine Ligands: this compound served as a precursor for creating various chiral 4-(diphenylphosphanyl)-1-(dialkylamino)butane ligands, showcasing its versatility in organophosphorus chemistry. []
- Cyclophosphorylation Reactions: this compound has been investigated in cyclophosphorylation reactions, further demonstrating its utility in building phosphorus-containing heterocycles. []
Q4: What are the advantages of using this compound as a building block compared to other similar compounds?
A4: While a direct comparison requires more context-specific information, some advantages are apparent:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)

![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-[4-chloro-2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]ethyl-diethylazanium](/img/structure/B17315.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)




![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)



![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
